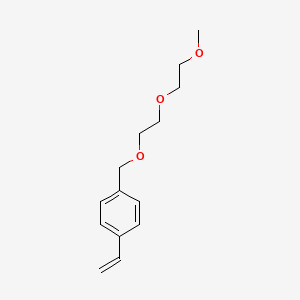

1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene

CAS No.:

Cat. No.: VC16230336

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O3 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 1-ethenyl-4-[2-(2-methoxyethoxy)ethoxymethyl]benzene |

| Standard InChI | InChI=1S/C14H20O3/c1-3-13-4-6-14(7-5-13)12-17-11-10-16-9-8-15-2/h3-7H,1,8-12H2,2H3 |

| Standard InChI Key | QVMQIHFVQHXVAT-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCCOCC1=CC=C(C=C1)C=C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol . Its IUPAC name, 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene, reflects a benzene ring substituted at the para position with a vinyl group (-CH₂CH₂) and a methoxyethoxyethoxymethyl side chain (-CH₂OCH₂CH₂OCH₂CH₂OCH₃). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 7327-71-1 | |

| Purity | ≥97% | |

| Synonyms | 1-Ethenyl-4-[[2-(2-methoxyethoxy)ethoxy]methyl]benzene | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

Structural Features

The molecule’s vinyl group enables polymerization or conjugation reactions, while the polyether chain enhances solubility in polar solvents and may influence receptor binding in biological systems . Computational models suggest that the side chain adopts a flexible conformation, potentially facilitating interactions with hydrophobic pockets in proteins .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene involves multi-step organic reactions, as detailed in pharmacological studies :

-

Wittig Olefination: 4-Hydroxybenzaldehyde is acetylated, then subjected to a Wittig reaction with methylenetriphenylphosphorane to introduce the vinyl group.

-

Etherification: The phenolic oxygen is alkylated with 1,2-dibromoethane, followed by substitution with diethylamine and quaternization with ethyl iodide to form the ammonium salt.

-

Side Chain Modification: The methoxyethoxyethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions, depending on the target derivative .

Industrial Production

Suppliers such as Jikang Chemical Industry Co., Ltd. (China) offer the compound in bulk quantities, though specific production scales remain proprietary . The purity of commercially available batches exceeds 97%, as verified by HPLC .

Applications in Medicinal Chemistry

Nicotinic Acetylcholine Receptor Modulation

A landmark study published in the Journal of Medicinal Chemistry (2023) identified 1-((2-(2-Methoxyethoxy)ethoxy)Methyl)-4-vinylbenzene derivatives as potent α7-nAChR antagonists . Key findings include:

-

Subnanomolar Affinity: Hybrid analogs, such as compound 33, exhibited values <1 nM for α7-nAChRs, surpassing earlier generations by over 100-fold .

-

Selectivity: Modifications to the styryl moiety (e.g., indolyl substitution) enhanced selectivity for α7 over α9α10-nAChRs (≥50-fold) .

-

Functional Antagonism: Pretreatment with 10 nM of derivative 31 blocked acetylcholine-induced currents in α7-expressing cells by >90%, suggesting therapeutic potential for neuropathic pain or inflammation .

Structure-Activity Relationships (SAR)

Critical structural determinants for α7-nAChR activity include:

-

Rigidification of the Styryl Group: Cyclization (e.g., benzimidazole or indole rings) improved binding affinity by reducing conformational entropy .

-

Hydrogen Bond Donors: Introduction of an NH group in the aromatic system (e.g., indole 31) increased potency, whereas oxygen substitution abolished activity .

-

Cationic Head Modifications: Constraining the ammonium group into a pyrrolidinium ring (e.g., compound 33) enhanced both affinity and metabolic stability .

Future Directions and Research Gaps

Therapeutic Development

Ongoing research aims to optimize pharmacokinetic properties, such as blood-brain barrier penetration, for CNS applications. Preclinical trials of derivative 33 in rodent neuropathic pain models are underway .

Industrial Applications

Potential non-pharmaceutical uses include:

-

Polymer Chemistry: As a crosslinking agent in vinyl-based resins.

-

Surface Modification: Functionalization of nanomaterials via radical-initiated grafting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume